tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate
Description
tert-Butyl 3-bromo-4-formyl-1H-indole-1-carboxylate is a multifunctional indole derivative with a tert-butyl carbamate group at the 1-position, a bromine substituent at the 3-position, and a formyl group at the 4-position. This compound serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions due to its reactive bromine and formyl moieties. Its structural features enable precise modifications for drug discovery and materials science applications.
Properties
IUPAC Name |
tert-butyl 3-bromo-4-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-10(15)12-9(8-17)5-4-6-11(12)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTUNHJGXRGWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Boc Protection of Indole Nitrogen
- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate).
- Solvent: Typically dichloromethane or tetrahydrofuran (THF).
- Conditions: Room temperature stirring for several hours.
- Outcome: Formation of tert-butyl 4-bromo-1H-indole-1-carboxylate by protecting the indole nitrogen to prevent undesired side reactions during subsequent steps.
This step is crucial for stabilizing the indole nitrogen and enhancing regioselectivity in further reactions.
Bromination at the 3-Position (If Needed)
- Reagents: N-bromosuccinimide (NBS) or molecular bromine.
- Solvent: Acetonitrile or dichloromethane.
- Conditions: Controlled temperature (0–25 °C) to avoid polybromination.
- Outcome: Selective bromination at the 3-position of the indole ring.
In many cases, the starting material already contains the 3-bromo substituent, so this step may be omitted.
Formylation at the 4-Position
- Method: Vilsmeier-Haack formylation is the preferred method for introducing the aldehyde group at the 4-position of the indole ring.
- Reagents:
- Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
- Solvent: DMF acts both as reagent and solvent.
- Conditions: Low temperature (0 °C to room temperature) with careful quenching.
- Mechanism: Electrophilic aromatic substitution where the Vilsmeier reagent attacks the activated 4-position of the indole ring.
- Outcome: Formation of the 4-formyl derivative with high regioselectivity.
This method is well-documented for formylation of indole derivatives and provides good yields.
Purification and Characterization
- Purification: Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexane mixtures).
- Characterization: NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy confirm the presence of the formyl group and the integrity of the tert-butyl carbamate and bromine substituents.
Summary of Typical Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| N-Boc Protection | Di-tert-butyl dicarbonate, base | DCM or THF | 0 °C to RT | Protects indole nitrogen |
| Bromination (if needed) | N-Bromosuccinimide (NBS) | Acetonitrile | 0–25 °C | Selective 3-position bromination |
| Formylation (Vilsmeier) | POCl3 + DMF (Vilsmeier reagent) | DMF | 0 °C to RT | Electrophilic aromatic substitution |
| Purification | Silica gel chromatography | Ethyl acetate/hexane | RT | Isolates pure product |
Research Findings and Optimization Notes
- Regioselectivity: The presence of the N-Boc group directs electrophilic substitution to the 4-position during formylation, minimizing side reactions at other positions.
- Yield Optimization: Slow addition of POCl3 and temperature control during Vilsmeier formylation improve yield and reduce byproducts.
- Functional Group Stability: The tert-butyl carbamate protecting group is stable under the formylation conditions but can be removed later under mild acidic conditions if desired.
- Alternative Formylation: In some cases, lithiation at the 4-position using n-butyllithium followed by quenching with DMF can be employed, but this requires stringent anhydrous and low-temperature conditions.
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-4-formyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted indoles, carboxylic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-bromo-4-formyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate depends on its specific application and the target moleculeThe presence of the bromine atom and formyl group can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate with structurally analogous indole derivatives, focusing on substituent effects, synthesis methods, and applications. Key compounds for comparison include:
Notes: *Estimated based on structural similarity. Boc = tert-butoxycarbonyl.
Substituent Position and Electronic Effects
- Bromo vs. Formyl Position : The target’s bromine (3-position) and formyl (4-position) differ from the positional isomer in (4-bromo, 3-formyl), leading to distinct electronic profiles. Bromine at the 3-position may deactivate the indole ring differently, affecting electrophilic substitution sites .
- Methoxy Influence : The compound in includes a 7-methoxy group, which increases electron density and may enhance solubility in polar solvents compared to the target .
Functional Group Variations
- Formyl vs. Acetyl : The target’s formyl group (CHO) is more reactive in condensation reactions (e.g., forming hydrazones or imines) than the acetyl group (COCH₃) in compound 5b, which requires harsher conditions for nucleophilic attack .
- Alkenyl Substituents : Compound 95b () contains a prop-1-en-2-yl group, enabling Diels-Alder or Heck reactions, unlike the target’s bromo/formyl combination, which favors Suzuki couplings .
Biological Activity
Tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic contexts, including anticancer, antimicrobial, and anti-inflammatory applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
Indole derivatives, including this compound, are known for their broad-spectrum biological activities:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : These compounds exhibit activity against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : They may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
- Antiviral and Antidiabetic Activities : Some studies suggest potential efficacy against viral infections and diabetes-related complications.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, affecting cellular responses.
- Enzyme Inhibition : It can inhibit enzymes critical for tumor growth or microbial survival, thereby exerting its therapeutic effects.
- Modulation of Gene Expression : By influencing transcription factors, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis.
Case Studies
- Anticancer Studies : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Activity : Another investigation reported that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL .
- Anti-inflammatory Effects : Research indicated that this compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Tert-butyl 3-formyl-1H-indole-1-carboxylate | Not available | Lacks bromine; contains a formyl group instead |
| Tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | Not available | Bromine at a different position; potential different reactivity |
| Tert-butyl 4-formyl-1H-indole-1-carboxylate | Not available | Formyl group at position 4; different biological activity |
Q & A
Basic: What are the key synthetic steps for preparing tert-butyl 3-bromo-4-formyl-1H-indole-1-carboxylate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the indole core:
Protection : Introduce the tert-butyloxycarbonyl (Boc) group at the indole N1 position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or pyridine) .
Bromination : Electrophilic bromination at the C3 position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C) .
Formylation : Introduce the formyl group at C4 via Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation strategies .
Optimization :
- Monitor reaction progress via TLC or LC-MS to avoid over-bromination or side reactions.
- Use anhydrous conditions and inert atmospheres to stabilize reactive intermediates.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/water) .
Advanced: How can computational methods (e.g., DFT) predict the conformational stability of tert-butyl-substituted indole derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model the axial vs. equatorial orientation of the tert-butyl group. Key steps:
Geometry Optimization : Minimize energy for all conformers.
Solvent Effects : Include explicit solvent molecules (e.g., DCM or THF) via the Polarizable Continuum Model (PCM) to account for solvation effects, which may stabilize equatorial conformers in solution despite axial preference in the gas phase .
Thermodynamic Analysis : Compare Gibbs free energy (ΔG) to determine the most stable conformer. Validate with low-temperature NMR experiments to observe dynamic interconversion .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting data be resolved?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC). The tert-butyl group appears as a singlet (~1.6 ppm), while the formyl proton resonates at ~10 ppm .
- IR Spectroscopy : Confirm formyl (C=O stretch ~1700 cm⁻¹) and Boc carbonyl (~1750 cm⁻¹) groups.
- Mass Spectrometry : ESI-MS or HRMS for molecular ion validation.
Conflict Resolution : - Cross-reference with X-ray crystallography (e.g., SHELX-refined structures) to resolve ambiguities in regiochemistry .
- Use deuterated solvents to eliminate exchangeable proton interference in NMR .
Advanced: What strategies enable regioselective functionalization of the indole ring in this compound for further derivatization?
Methodological Answer:
- Directed C-H Activation : Utilize the formyl group as a directing meta-director for Pd-catalyzed couplings (e.g., Suzuki-Miyaura at C5/C7) .
- Halogen Dance : Convert C3-bromine to iodine (via Finkelstein reaction) to enhance reactivity in cross-couplings.
- Protection/Deprotection : Temporarily mask the formyl group (e.g., as an acetal) to prevent interference during bromine-lithium exchange reactions .
Basic: How can X-ray crystallography determine the molecular structure, and which software tools are recommended for refinement?
Methodological Answer:
- Data Collection : Use a single crystal mounted on a diffractometer (Mo-Kα or Cu-Kα radiation).
- Structure Solution : Employ direct methods (SHELXT) or charge flipping (SHELXD) for phase determination .
- Refinement : SHELXL for least-squares refinement of positional and anisotropic displacement parameters. ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .
- Validation : Check using PLATON for symmetry errors and CCDC Mercury for packing analysis .
Advanced: How do hydrogen bonding patterns influence the supramolecular assembly of tert-butyl indole derivatives?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s methodology to identify recurring patterns in crystal packing .
- Synthons : The formyl group may engage in C=O···H-N interactions with adjacent indole NH groups, while tert-butyl groups contribute to hydrophobic stacking .
- Thermal Analysis : Correlate melting points (DSC) with hydrogen bond density to assess lattice stability .
Basic: What are common challenges in purifying tert-butyl-protected indole derivatives, and how are they addressed?
Methodological Answer:
- Challenge : Co-elution of Boc-deprotected byproducts during chromatography.
- Solution : Use mildly acidic silica gel (1% AcOH in mobile phase) to stabilize the Boc group.
- Alternative : Recrystallize from tert-butyl methyl ether (MTBE) to exploit solubility differences .
Advanced: How can kinetic vs. thermodynamic control be distinguished in reactions involving this compound?
Methodological Answer:
- Kinetic Control : Conduct reactions at low temperatures (-78°C) with short durations; analyze products via quench experiments. Favors less stable, faster-forming intermediates.
- Thermodynamic Control : Prolong reaction times at elevated temperatures (e.g., reflux) to favor equilibrium-driven products.
- Monitoring : Use in-situ IR or NMR to track intermediate conversions .
Basic: How does the tert-butyl group affect the electronic properties of the indole ring?
Methodological Answer:
- Steric Effects : The bulky tert-butyl group shields the N1 position, reducing nucleophilic attack.
- Electronic Effects : Minimal electron-donating via hyperconjugation, confirmed by Hammett σₚ⁺ values or computational NBO analysis .
Advanced: What role does this compound play as a precursor in natural product synthesis?
Methodological Answer:
- Alkaloid Synthesis : The 3-bromo-4-formyl motif serves as a handle for cross-coupling to install prenyl or aryl groups, mimicking indole alkaloid scaffolds (e.g., tryptophan derivatives) .
- Peptide Conjugation : The Boc group facilitates solid-phase peptide synthesis (SPPS) when linked to bioactive peptides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
